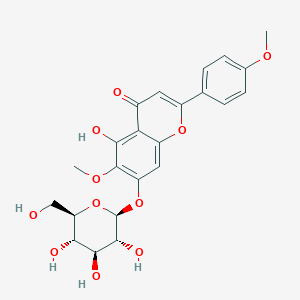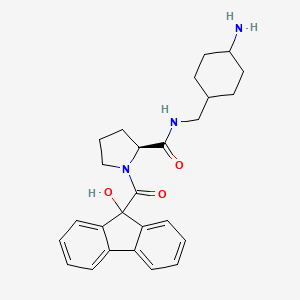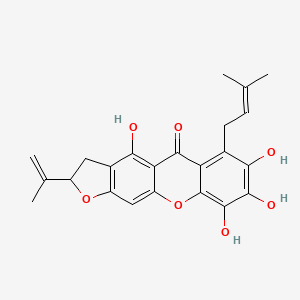
CDP-4-dehydro-3,6-dideoxy-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDP-4-dehydro-3,6-dideoxy-D-glucose is a CDP-sugar. It derives from a CDP-D-glucose. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Dipeptidyl Peptidase-4 Inhibitors in Diabetes Treatment
Dipeptidyl peptidase-4 (DPP-4) inhibitors represent a novel class of antihyperglycemic agents developed through rational drug design. These inhibitors are focused on understanding the action mechanisms and structure of the target enzyme, with differences in their chemical composition, absorption, distribution, metabolism, and elimination. Despite these differences, DPP-4 inhibitors share a similar efficacy in inhibiting plasma DPP-4 activity and in acting as antidiabetic agents. They are known to improve glycemic control by reducing fasting and postprandial glucose levels without causing weight gain and have shown a benign adverse event profile (Deacon, 2011).
Continuous Glucose Monitoring
Continuous Glucose Monitoring (CGM) systems collect and store glucose data for several days, helping to identify glucose fluctuations and trends. CGM's main advantage is its ability to reveal glucose dynamics that would go unnoticed with standard glucose measures, providing a comprehensive overview of glucose control in diabetes management (Wagner, Tennen, & Wolpert, 2012).
Pharmacogenetics in Diabetes Management
Pharmacogenetics investigates how genetic differences affect individual responses to drugs, aiming for personalized diabetes treatment. This approach evaluates genetic variants associated with responses to common antidiabetic drugs, potentially enabling tailored therapeutic strategies for better diabetes management and prevention of disease progression (Mannino, Andreozzi, & Sesti, 2019).
Properties
Molecular Formula |
C15H23N3O14P2 |
|---|---|
Molecular Weight |
531.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6,8-9,11-14,20-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,8-,9-,11-,12-,13-,14?/m1/s1 |
InChI Key |
DATWFRMXXZBEPM-DJVIQRSOSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)C[C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |
SMILES |
CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
Canonical SMILES |
CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-indolin-1-ium-2-carboxylate](/img/structure/B1246406.png)



![4-[2-(Butylamino)-1-hydroxyethyl]phenol;[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate;sulfuric acid](/img/structure/B1246412.png)




![(3E,7E,9Z,21E,23E)-3,7,9,13,19,25-Hexamethyl-6,12,26-trihydroxy-12,16-epoxy-28-[(3E)-1,3,9-trimethyl-5,6,8,10-tetrahydroxy-3-dodecenyl]-1-oxacyclooctacosa-3,7,9,21,23-pentaene-2,18-dione](/img/structure/B1246421.png)

